BenchChemオンラインストアへようこそ!

1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid

Lipophilicity Drug-likeness Permeability

Select 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid (CAS 1316217-35-2) for its uniquely balanced physicochemical profile. With a computed XLogP3 of 0.6 and TPSA of 57.6Ų, it outperforms both the overly hydrophilic parent azetidine-3-carboxylic acid (XLogP3 −3.2) and the ester-labile analog 3-azetidinyl cyclopentanecarboxylate (XLogP3 1.1). This N-cyclopentanecarbonyl building block offers an ideal solubility–permeability balance and an amide-linked stability crucial for multi-step PROTAC or ADC linker synthesis. Its low rotatable bond count (2) ensures conformational rigidity for high ligand efficiency.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
CAS No. 1316217-35-2
Cat. No. B3097739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid
CAS1316217-35-2
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CC(C2)C(=O)O
InChIInChI=1S/C10H15NO3/c12-9(7-3-1-2-4-7)11-5-8(6-11)10(13)14/h7-8H,1-6H2,(H,13,14)
InChIKeyNFRZQAJUDORPCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid (CAS 1316217-35-2) – Procurement-Grade Physicochemical and Structural Baseline


1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid (CAS 1316217‑35‑2) is a bicyclic, non‑proteinogenic amino acid derivative composed of an azetidine‑3‑carboxylic acid core N‑acylated with a cyclopentanecarbonyl group (C₁₀H₁₅NO₃; MW 197.23 g mol⁻¹) [1]. Its computed XLogP3 of 0.6 and topological polar surface area (TPSA) of 57.6 Ų place it in a lipophilicity range distinct from both the highly hydrophilic parent azetidine‑3‑carboxylic acid (XLogP3 ‑3.2) and the more lipophilic ester analog 3‑azetidinyl cyclopentanecarboxylate (XLogP3 1.1), establishing a unique physicochemical profile that directly impacts solubility, permeability, and formulation behaviour [1][2][3].

Why 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid Cannot Be Replaced by Generic Azetidine-3-carboxylic Acid or Simple Ester Analogs


The N‑cyclopentanecarbonyl substituent is not a passive protecting group; it simultaneously modulates lipophilicity, hydrogen‑bonding capacity, and conformational rigidity relative to the parent azetidine‑3‑carboxylic acid or ester analogs such as 3‑azetidinyl cyclopentanecarboxylate. Substituting the target compound with azetidine‑3‑carboxylic acid (XLogP3 ‑3.2 vs. 0.6) would drastically increase aqueous solubility but reduce passive membrane permeability, while the ester analog (XLogP3 1.1) lacks the free carboxylic acid required for amide bond formation in conjugate synthesis [1][2]. These differences are non‑interchangeable in applications where a specific balance of hydrophilicity, hydrogen‑bond donor count, and reactive functionality is required—such as linker chemistry for PROTACs or antibody‑drug conjugates [3].

Quantitative Differentiation Evidence for 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid Versus Closest Analogs


Lipophilicity (XLogP3) Comparison: Target Compound Occupies a Unique Intermediate Range

The computed XLogP3 of 1-(cyclopentanecarbonyl)azetidine-3-carboxylic acid is 0.6, positioning it between the highly hydrophilic parent azetidine-3-carboxylic acid (−3.2) and the more lipophilic ester analog 3-azetidinyl cyclopentanecarboxylate (1.1) [1][2][3]. This intermediate lipophilicity is within the optimal range (0–3) for oral bioavailability according to Lipinski's rule of five, whereas the parent compound falls far outside this window.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area (TPSA): Balancing Permeability and Solubility

The target compound has a TPSA of 57.6 Ų, which is below the 140 Ų threshold commonly associated with good oral absorption and blood–brain barrier penetration, yet higher than the ester analog 3‑azetidinyl cyclopentanecarboxylate (38.3 Ų), providing a more balanced solubility–permeability profile [1][2]. The parent azetidine‑3‑carboxylic acid has a TPSA of approximately 49.3 Ų, but its extreme hydrophilicity (XLogP3 −3.2) negates any permeability advantage [3].

Membrane permeability ADME Drug design

Hydrogen-Bond Donor Count: Differentiating Reactive Functionality from Ester and Parent Analogs

The target compound possesses one hydrogen‑bond donor (the carboxylic acid –OH), identical to the parent azetidine‑3‑carboxylic acid and the ester analog 3‑azetidinyl cyclopentanecarboxylate (which also has one –NH donor) [1][2]. However, only the target compound combines this H‑bond donor capacity with a non‑ionizable amide linkage to the cyclopentane ring, whereas the ester analog contains a hydrolytically labile ester bond that can cleave under physiological conditions, making the target compound a more stable choice for bioconjugate linker applications where prolonged circulatory stability is required .

Bioconjugation Linker chemistry H-bond interactions

Rotatable Bond Count and Conformational Rigidity Versus Ester and Cyclohexane Analogs

The target compound has only 2 rotatable bonds, compared to 3 for the ester analog 3‑azetidinyl cyclopentanecarboxylate and an estimated 3–4 for the bulkier 1‑cyclohexanecarbonylazetidine‑3‑carboxylic acid [1][2]. Fewer rotatable bonds correlate with reduced conformational entropy penalty upon target binding and higher probability of crystallisation, which is advantageous for both structure‑based drug design and large‑scale purification [3].

Conformational restriction Binding entropy Scaffold design

Best-Fit Research and Industrial Application Scenarios for 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid (CAS 1316217-35-2)


PROTAC Linker Design Requiring Balanced Lipophilicity and Amide Stability

The target compound's computed XLogP3 of 0.6 and amide‑linked cyclopentane group provide a solubility–permeability balance that is difficult to achieve with either the overly polar parent azetidine‑3‑carboxylic acid (XLogP3 −3.2) or the ester‑linked analog 3‑azetidinyl cyclopentanecarboxylate (XLogP3 1.1, ester‑labile) [1][2]. In PROTAC linker libraries where the linker must maintain chemical stability during multi‑step synthesis and in biological media, the amide bond and intermediate lipophilicity of the target compound reduce the risk of premature degradation while preserving adequate aqueous solubility for biochemical assays .

Fragment-Based Drug Discovery (FBDD) with Azetidine-Containing Scaffolds

The low number of rotatable bonds (2) and moderate TPSA (57.6 Ų) make the target compound a suitable fragment for structure‑based design, where conformational restraint is correlated with higher ligand efficiency [1][2]. Compared to the ester analog (3 rotatable bonds, TPSA 38.3 Ų), the target offers an additional hydrogen‑bonding vector through the carboxylic acid while maintaining lower flexibility than the cyclohexane analog, which may improve binding enthalpy and facilitate crystallographic characterisation of protein–ligand complexes .

Synthesis of Azetidine-Based S1PR1 Modulator Intermediates

Azetidine‑3‑carboxylic acid has been established as a privileged scaffold in S1PR1 ligand design, where replacing this moiety with alternative polar groups significantly modulates receptor binding potency (IC₅₀ range 6.3–14.7 nM for optimised analogs) [1]. The target compound, as an N‑cyclopentanecarbonyl‑protected azetidine‑3‑carboxylic acid building block, provides a direct entry point for synthesising novel S1PR1 modulator candidates through standard amide coupling or diversification at the carboxylic acid position, offering procurable purity of 98% from commercial suppliers [2].

Antibody-Drug Conjugate (ADC) Linker with Tunable Hydrophobicity

In ADC linker design, excessive hydrophobicity of the linker‑payload construct can induce antibody aggregation, while excessive hydrophilicity can limit cellular permeability of the released payload. The target compound's intermediate XLogP3 (0.6) and TPSA (57.6 Ų) position it favourably between the hydrophilic parent azetidine‑3‑carboxylic acid and the hydrophobic cyclohexane analog, offering formulators a quantifiable mid‑point for systematic linker hydrophobicity optimisation without resorting to ester‑based linkers that risk payload premature release [1][2].

Quote Request

Request a Quote for 1-(Cyclopentanecarbonyl)azetidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.